Scaffold Molecular Weight Minimality: Procurement Value for Fragment-Based and Lead-Optimization Programs
CAS 1189749-36-7 possesses a molecular weight of 198.22 g/mol, representing the minimal unsubstituted scaffold in the benzo[b]cyclopenta[e][1,4]diazepin-1-one series. This is 14.03 Da lighter than the 10-methyl analog (212.25 g/mol), 36.47 Da lighter than the 7-chloro analog (234.69 g/mol), 78.11 Da lighter than the 10-phenyl analog (276.33 g/mol), and 149.23 Da lighter than the 10-(4-diethylamino)phenyl analog (347.45 g/mol) [1]. In fragment-based drug discovery, every 10 Da reduction in scaffold mass translates to improved ligand efficiency metrics and greater headroom for growth vectors during optimization [2]. The compound's low molecular weight combined with a balanced LogP (1.27–2.43) places it within both the fragment rule (MW < 250) and Lipinski rule-of-five boundaries, whereas the 10-(4-diethylamino)phenyl analog at 347 Da already approaches the upper limit of oral drug-like space before any further substitution .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 198.22 g/mol |
| Comparator Or Baseline | 10-Methyl analog: 212.25 g/mol; 7-Chloro analog: 234.69 g/mol; 10-Phenyl analog: 276.33 g/mol; 10-(4-Diethylamino)phenyl analog: 347.45 g/mol |
| Quantified Difference | ΔMW = −14.03 to −149.23 g/mol versus comparators (target is the lightest) |
| Conditions | Supplier-reported and database-registered molecular weights; no experimental conditions applicable |
Why This Matters
Lower scaffold molecular weight provides greater synthetic headroom for property optimization in medicinal chemistry programs, making this the preferred starting point for fragment growth or parallel library synthesis over all heavier substituted analogs.
- [1] Molaid Chemical Database. 7-Chloro-2,3,9,10a-tetrahydro-1H-benzo[b]cyclopenta[e][1,4]diazepin-10-one, CAS 66444-20-0. https://www.molaid.com/MS_22382896 (accessed 2026-05-02). View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
